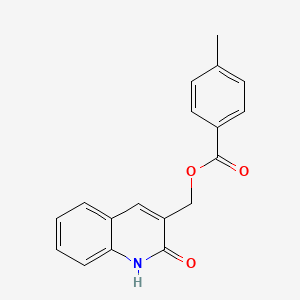![molecular formula C22H26BrN3O5S B7718149 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide, commonly known as BBBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBBS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mecanismo De Acción
The exact mechanism of action of BBBS is not yet fully understood. However, it is believed that BBBS works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BBBS has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects
BBBS has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BBBS has also been shown to have antiviral properties, making it a potential candidate for use in the development of new antiviral treatments. BBBS has also been shown to have antioxidant properties, which may make it a potential candidate for use in the development of new treatments for oxidative stress-related diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BBBS in lab experiments is its high purity. BBBS can be synthesized with a purity of over 95%, making it a reliable and consistent compound for use in research. However, one of the main limitations of using BBBS in lab experiments is its high cost. BBBS is a relatively expensive compound, which may limit its use in certain research applications.
Direcciones Futuras
There are many potential future directions for research on BBBS. One potential direction is the development of new cancer treatments that incorporate BBBS. Another potential direction is the development of new treatments for inflammatory diseases that incorporate BBBS. In addition, further research is needed to fully understand the mechanism of action of BBBS and its potential applications in other areas of scientific research, such as antiviral and antioxidant treatments.
Métodos De Síntesis
BBBS can be synthesized using a variety of methods, including the reaction of N-benzyl-4-bromobenzenesulfonamide with pyridine-2-carbaldehyde followed by reaction with acetic anhydride. This method has been shown to yield high-quality BBBS with a purity of over 95%. Other methods for synthesizing BBBS include the reaction of N-benzyl-4-bromobenzenesulfonamide with 2-pyridinecarboxaldehyde followed by reaction with acetic anhydride and the reaction of N-benzyl-4-bromobenzenesulfonamide with pyridine-2-carboxylic acid followed by reaction with acetic anhydride.
Aplicaciones Científicas De Investigación
BBBS has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research for BBBS is in the field of cancer research. BBBS has been shown to have anti-cancer properties, making it a potential candidate for use in the development of new cancer treatments. In addition to its anti-cancer properties, BBBS has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-6-4-3-5-7-18)32(29,30)20-10-8-19(23)9-11-20/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGLXCDZXTEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


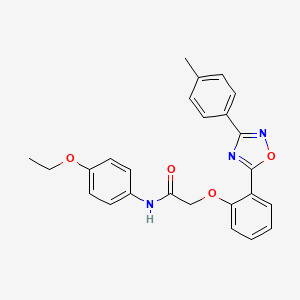
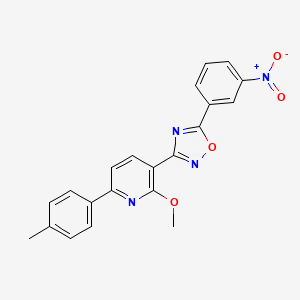
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)

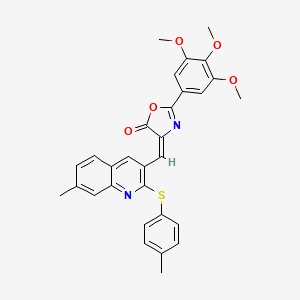
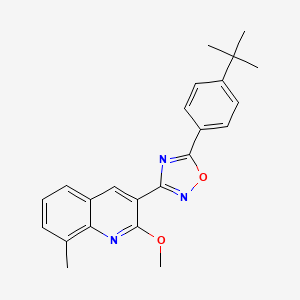
![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)
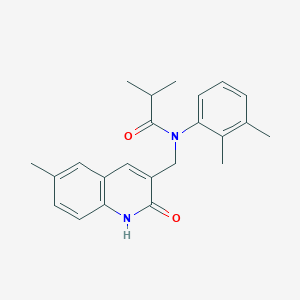

![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)

